molecular formula C16H31N3O11 B13776235 Ethylenediaminetetraacetic acid, triethanolamine salt CAS No. 66558-66-5

Ethylenediaminetetraacetic acid, triethanolamine salt

Cat. No.: B13776235
CAS No.: 66558-66-5
M. Wt: 441.43 g/mol
InChI Key: JLGHBEWZZPXDCT-UHFFFAOYSA-N
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Description

Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, is a chelating agent widely used in various scientific and industrial applications. It is known for its ability to form stable complexes with metal ions, making it valuable in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, can be synthesized through the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction typically involves the following steps:

    Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of ethylenediamine-N,N,N’,N’-tetraacetic acid.

    Neutralization: The resulting product is then neutralized with an amine, such as ammonia or an amine salt, to form the amine salt of ethylenediamine-N,N,N’,N’-tetraacetic acid.

Industrial Production Methods

Industrial production of ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, primarily undergoes chelation reactions with metal ions. It can form stable complexes with various metal ions, including calcium, magnesium, iron, and copper.

Common Reagents and Conditions

    Chelation Reactions: These reactions typically occur in aqueous solutions at neutral or slightly alkaline pH. The presence of metal ions and ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, leads to the formation of stable metal complexes.

    Oxidation and Reduction: While ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, itself is not highly reactive in oxidation or reduction reactions, the metal complexes it forms can participate in redox reactions depending on the metal ion involved.

Major Products

The major products of reactions involving ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, are the metal complexes formed through chelation. These complexes are stable and soluble in water, making them useful in various applications.

Scientific Research Applications

Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent in analytical chemistry for titration and separation of metal ions.

    Biology: In biological research, it is used to inhibit metal-dependent enzymes and to study metal ion interactions in biological systems.

    Medicine: It is employed in medical research for its ability to chelate metal ions, which can be useful in treatments for metal poisoning and in diagnostic assays.

    Industry: In industrial applications, it is used in water treatment, textile processing, and as a stabilizer in various formulations.

Mechanism of Action

The primary mechanism of action of ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, is through chelation. It binds to metal ions through its multiple carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Similar to ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, EDTA is a widely used chelating agent. EDTA is typically used in its acid form or as a disodium salt.

    Nitrilotriacetic acid (NTA): Another chelating agent, NTA, has a similar structure but with one less carboxylate group compared to ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt.

    Diethylenetriaminepentaacetic acid (DTPA): DTPA has an additional amine group and two more carboxylate groups, providing even stronger chelation properties.

Uniqueness

Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, is unique in its balance of chelation strength and solubility. Its ability to form stable complexes with a wide range of metal ions, combined with its solubility in water, makes it particularly versatile for various applications.

Properties

CAS No.

66558-66-5

Molecular Formula

C16H31N3O11

Molecular Weight

441.43 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[carboxymethyl(methoxycarbonyl)amino]ethyl-methoxycarbonylamino]acetic acid

InChI

InChI=1S/C10H16N2O8.C6H15NO3/c1-19-9(17)11(5-7(13)14)3-4-12(6-8(15)16)10(18)20-2;8-4-1-7(2-5-9)3-6-10/h3-6H2,1-2H3,(H,13,14)(H,15,16);8-10H,1-6H2

InChI Key

JLGHBEWZZPXDCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CCN(CC(=O)O)C(=O)OC)CC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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